5-Methyl-7-hydroxy-1-indanone CAS number
5-Methyl-7-hydroxy-1-indanone CAS number
An In-depth Technical Guide to 5-Methyl-7-hydroxy-1-indanone
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-7-hydroxy-1-indanone, a substituted indanone of interest in medicinal chemistry and organic synthesis. Indanones are a class of bicyclic compounds featuring a benzene ring fused to a cyclopentanone ring, a scaffold present in numerous biologically active molecules and natural products.[1][2][3] This document details the chemical identity, physicochemical properties, robust synthesis protocols, and spectroscopic characterization of 5-Methyl-7-hydroxy-1-indanone. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's synthesis and properties for its potential application as a building block in the creation of more complex therapeutic agents.
Chemical Identity and Physicochemical Properties
5-Methyl-7-hydroxy-1-indanone is a derivative of 1-indanone, characterized by methyl and hydroxyl substitutions on the aromatic ring. These functional groups are critical as they provide handles for further chemical modification and can significantly influence the molecule's biological activity and pharmacokinetic properties.
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Molecular Formula : C₁₀H₁₀O₂[4]
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Molecular Weight : 162.19 g/mol [4]
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Synonyms : 7-Hydroxy-5-methyl-1-indanone
The structural representation of 5-Methyl-7-hydroxy-1-indanone is provided below.
Caption: Chemical Structure of 5-Methyl-7-hydroxy-1-indanone.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 68293-32-3 | [4] |
| Molecular Formula | C₁₀H₁₀O₂ | [4] |
| Molecular Weight | 162.19 g/mol | [4] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [4][6] |
| Complexity | 200 | [4] |
Synthesis Protocols and Experimental Workflow
The synthesis of substituted 1-indanones is a well-established field, primarily relying on intramolecular Friedel-Crafts reactions of 3-arylpropionic acids or their corresponding acid chlorides.[2][7][8] A common and effective strategy for preparing hydroxy-indanones involves the demethylation of the corresponding methoxy-indanone precursor. This approach is advantageous because the methoxy group is relatively stable under the conditions required for the initial cyclization.
The proposed synthesis of 5-Methyl-7-hydroxy-1-indanone follows a two-stage process:
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Stage 1: Intramolecular Friedel-Crafts acylation of 3-(3-methoxy-5-methylphenyl)propanoic acid to yield 7-methoxy-5-methyl-1-indanone.
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Stage 2: Demethylation of the methoxy intermediate to afford the final product, 5-Methyl-7-hydroxy-1-indanone.
Caption: Proposed two-stage synthesis workflow for 5-Methyl-7-hydroxy-1-indanone.
Experimental Protocol: Stage 1 - Synthesis of 7-Methoxy-5-methyl-1-indanone
Rationale: The intramolecular Friedel-Crafts acylation is a classic and efficient method for forming the five-membered ring of the indanone core. Polyphosphoric acid (PPA) is a widely used reagent for this transformation as it acts as both a catalyst and a solvent, driving the reaction to completion under thermal conditions.
Materials:
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3-(3-methoxy-5-methylphenyl)propanoic acid
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Polyphosphoric acid (PPA)
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Ice water
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-(3-methoxy-5-methylphenyl)propanoic acid (1 equivalent).
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Add polyphosphoric acid (approx. 10-15 times the weight of the acid).
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Heat the mixture with stirring to 70-80°C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Allow the reaction mixture to cool to approximately 50°C and then carefully pour it onto crushed ice with vigorous stirring.
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The aqueous mixture is extracted three times with dichloromethane (DCM).
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The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 7-methoxy-5-methyl-1-indanone, which can be purified by column chromatography or recrystallization.
Experimental Protocol: Stage 2 - Synthesis of 5-Methyl-7-hydroxy-1-indanone
Rationale: Cleavage of the aryl methyl ether is necessary to yield the final hydroxylated product. Hydrobromic acid (HBr) in acetic acid is a potent reagent for this demethylation, proceeding via a nucleophilic attack of the bromide ion on the methyl group. A similar demethylation of 5-methoxy-1-indanone using aluminum chloride has also been reported to be highly effective.[9]
Materials:
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7-methoxy-5-methyl-1-indanone (from Stage 1)
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Hydrobromic acid (48% in acetic acid)
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Ice water
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 7-methoxy-5-methyl-1-indanone (1 equivalent) in a solution of 48% HBr in acetic acid in a round-bottom flask.
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Heat the mixture to reflux (approximately 110-120°C) for 3-5 hours. Monitor the reaction progress by TLC.
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After cooling to room temperature, the reaction mixture is poured slowly into a beaker of ice water.
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A precipitate of the crude product should form. If not, extract the aqueous solution three times with ethyl acetate.
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The combined organic extracts (or the dissolved precipitate) are washed with water, carefully with saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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The resulting crude solid is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 5-Methyl-7-hydroxy-1-indanone.
Spectroscopic Characterization
Full characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data based on its structure and data from analogous compounds.[9][10][11][12]
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to the different types of protons.
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A singlet for the methyl protons (Ar-CH₃) around δ 2.3-2.4 ppm.
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Two triplets for the adjacent methylene protons (-CH₂-CH₂-) of the cyclopentanone ring, typically between δ 2.6-2.7 ppm and δ 3.0-3.1 ppm.
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Two singlets or narrow doublets for the two aromatic protons (Ar-H) in the δ 6.7-7.5 ppm region.
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A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O, typically appearing downfield (> δ 9.0 ppm in DMSO-d₆).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 10 distinct carbon signals.
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The carbonyl carbon (C=O) will be the most downfield signal, typically > δ 200 ppm.
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Aromatic carbons will appear in the δ 110-160 ppm range.
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The aliphatic methylene carbons will be found upfield, around δ 25-40 ppm.
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The methyl carbon will be the most upfield signal, around δ 20-22 ppm.
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IR (Infrared) Spectroscopy:
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A strong, sharp absorption band for the carbonyl (C=O) stretch of the five-membered ring ketone, expected around 1690-1710 cm⁻¹.
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A broad absorption band for the hydroxyl (O-H) stretch, typically in the range of 3200-3500 cm⁻¹.
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C-H stretching vibrations for aromatic and aliphatic groups around 2850-3100 cm⁻¹.
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MS (Mass Spectrometry):
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The mass spectrum should show a molecular ion peak (M⁺) at m/z = 162.19, corresponding to the molecular weight of the compound.[4]
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Applications in Research and Drug Development
While specific applications for 5-Methyl-7-hydroxy-1-indanone are not extensively documented, the 1-indanone scaffold is of significant interest in medicinal chemistry.[1][2] Derivatives of 1-indanone have demonstrated a wide range of biological activities, making them valuable core structures for drug design.
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Neurodegenerative Diseases: The indanone core is a key component of drugs used to treat Alzheimer's disease. For example, Donepezil contains an indanone-related moiety. The structural features of 1-indanones allow them to serve as scaffolds for inhibitors of enzymes like monoamine oxidase (MAO-B), which is a target in Parkinson's disease treatment.[13]
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Anticancer and Anti-inflammatory Activity: Numerous 1-indanone derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents.[2] The planar aromatic ring and the adjacent functional groups allow for interactions with various biological targets.
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Antiviral and Antibacterial Agents: The indanone framework has been incorporated into molecules with potent antiviral (including against Hepatitis C) and antibacterial properties.[2][11]
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Synthetic Intermediate: As a functionalized building block, 5-Methyl-7-hydroxy-1-indanone is a versatile starting material. The ketone can be subjected to reduction, oxidation, or alkylation, while the phenol and aromatic ring can undergo various substitution and coupling reactions to build more complex molecular architectures.[1][7]
Safety and Handling
Specific GHS and safety data for 5-Methyl-7-hydroxy-1-indanone are not widely available. However, based on data for structurally similar compounds like 5-hydroxy-1-indanone and 7-hydroxy-1-indanone, the following precautions should be observed[6][14][15]:
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Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Handling: Should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
5-Methyl-7-hydroxy-1-indanone (CAS No. 68293-32-3) is a valuable chemical entity with significant potential as a building block in the synthesis of complex organic molecules and pharmacologically active compounds. This guide has provided a detailed overview of its chemical properties, a robust and logical two-stage synthesis protocol based on established chemical transformations, and expected analytical characterization data. The proven importance of the 1-indanone scaffold in medicinal chemistry underscores the utility of this compound for researchers and scientists engaged in drug discovery and development.
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